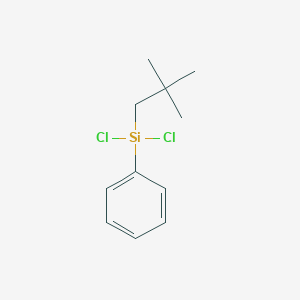
Dichloro(2,2-dimethylpropyl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(2,2-dimethylpropyl)phenylsilane: is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, a dichloro group, and a 2,2-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dichloro(2,2-dimethylpropyl)phenylsilane typically involves the reaction of phenylsilane with 2,2-dimethylpropyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{SiH}_3 + \text{(CH}_3\text{)}_3\text{CCl} \rightarrow \text{C}_6\text{H}_5\text{SiCl}_2\text{(CH}_3\text{)}_3\text{C} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: Dichloro(2,2-dimethylpropyl)phenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted silanes can be formed.
Oxidation Products: Silanols and siloxanes are typical products of oxidation.
Reduction Products: Different silanes with altered substituents are obtained.
Scientific Research Applications
Chemistry: Dichloro(2,2-dimethylpropyl)phenylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in cross-coupling reactions and as a reagent in organic synthesis.
Biology: In biological research, this compound is used to modify surfaces and create silicon-based biomaterials. It is also explored for its potential in drug delivery systems.
Medicine: The compound’s ability to form stable bonds with organic molecules makes it useful in the development of pharmaceuticals and medical devices.
Industry: In the industrial sector, this compound is used in the production of silicone polymers, resins, and coatings. It is also utilized in the manufacture of adhesives and sealants.
Mechanism of Action
The mechanism of action of dichloro(2,2-dimethylpropyl)phenylsilane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, leading to the formation of diverse chemical structures. The pathways involved include nucleophilic substitution, oxidation, and reduction, which allow the compound to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Phenylsilane: Similar in structure but lacks the dichloro and 2,2-dimethylpropyl groups.
Dimethylphenylsilane: Contains two methyl groups instead of the dichloro and 2,2-dimethylpropyl groups.
Chlorodimethylphenylsilane: Contains one chlorine and two methyl groups.
Uniqueness: Dichloro(2,2-dimethylpropyl)phenylsilane is unique due to the presence of both dichloro and 2,2-dimethylpropyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and industrial processes.
Properties
CAS No. |
110139-82-7 |
|---|---|
Molecular Formula |
C11H16Cl2Si |
Molecular Weight |
247.23 g/mol |
IUPAC Name |
dichloro-(2,2-dimethylpropyl)-phenylsilane |
InChI |
InChI=1S/C11H16Cl2Si/c1-11(2,3)9-14(12,13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
RGRFRFMSCAHODS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C[Si](C1=CC=CC=C1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















